3-bromo-2,4-dimethylaniline hydrochloride
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Overview
Description
3-Bromo-2,4-dimethylaniline hydrochloride: is an organic compound with the molecular formula C8H11BrClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2,4-dimethylaniline hydrochloride typically involves multiple steps:
Nitration: The initial step involves the nitration of a suitable precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, bromination is carried out to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the alkylation of aniline with methanol in the presence of an acid catalyst, followed by bromination under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the bromine or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the synthesis of dyes and pigments .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including its role in drug development and medicinal chemistry .
Industry:
Mechanism of Action
The mechanism of action of 3-bromo-2,4-dimethylaniline hydrochloride involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and methyl groups on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
3-Bromo-N,N-dimethylaniline: Similar structure but with different substitution patterns.
2,4-Dimethylaniline: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness:
- The presence of both bromine and methyl groups in 3-bromo-2,4-dimethylaniline hydrochloride makes it unique in terms of its reactivity and potential applications. The specific substitution pattern allows for selective reactions and the formation of unique products .
Properties
CAS No. |
2742657-43-6 |
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Molecular Formula |
C8H11BrClN |
Molecular Weight |
236.5 |
Purity |
95 |
Origin of Product |
United States |
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